molecular formula C6H8N2<br>C6H8N2<br>C6H5NHNH2 B124118 Phenylhydrazine CAS No. 100-63-0

Phenylhydrazine

Cat. No. B124118
Key on ui cas rn: 100-63-0
M. Wt: 108.14 g/mol
InChI Key: HKOOXMFOFWEVGF-UHFFFAOYSA-N
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Patent
US08536346B2

Procedure details

The third embodiment of the present invention is directed to a method of making a starting material useful in the synthesis of (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl]-phenyl)-acrylic acid methyl ester hydrochloride salt. In particular, the third embodiment of the present invention is directed to a method of making 2-methyltryptamine comprising the steps of: (a) providing an admixture of phenylhydrazine and 5-chloro-2-pentanone in ethanol at a first temperature; (b) adding ethanol to the admixture and refluxing the mixture; (c) distilling ethanol; (d) adding water to the residual solution; (e) cooling the residual solution to form 2-methyltryptamine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].CO[C:4](=[O:27])/[CH:5]=[CH:6]/[C:7]1C=CC(CNCCC2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19]C=2C)=CC=1.[CH3:28]C1NC2C(=CC=CC=2)C=1CC[NH2:33]>C(O)C>[C:20]1([NH:19][NH2:33])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl:1][CH2:7][CH2:6][CH2:5][C:4](=[O:27])[CH3:28] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(\C=C\C1=CC=C(C=C1)CNCCC1=C(NC2=CC=CC=C12)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CCN)C2=CC=CC=C2N1
Step Four
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN
Name
Type
product
Smiles
ClCCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536346B2

Procedure details

The third embodiment of the present invention is directed to a method of making a starting material useful in the synthesis of (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl]-phenyl)-acrylic acid methyl ester hydrochloride salt. In particular, the third embodiment of the present invention is directed to a method of making 2-methyltryptamine comprising the steps of: (a) providing an admixture of phenylhydrazine and 5-chloro-2-pentanone in ethanol at a first temperature; (b) adding ethanol to the admixture and refluxing the mixture; (c) distilling ethanol; (d) adding water to the residual solution; (e) cooling the residual solution to form 2-methyltryptamine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].CO[C:4](=[O:27])/[CH:5]=[CH:6]/[C:7]1C=CC(CNCCC2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19]C=2C)=CC=1.[CH3:28]C1NC2C(=CC=CC=2)C=1CC[NH2:33]>C(O)C>[C:20]1([NH:19][NH2:33])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl:1][CH2:7][CH2:6][CH2:5][C:4](=[O:27])[CH3:28] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(\C=C\C1=CC=C(C=C1)CNCCC1=C(NC2=CC=CC=C12)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CCN)C2=CC=CC=C2N1
Step Four
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN
Name
Type
product
Smiles
ClCCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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